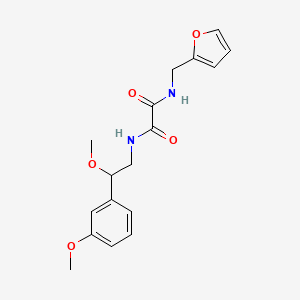

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis) backbone. The N1 position is substituted with a furan-2-ylmethyl group, while the N2 position features a 2-methoxy-2-(3-methoxyphenyl)ethyl chain. This structural configuration combines aromatic (furan, methoxyphenyl) and ether functionalities, which may influence its physicochemical properties, metabolic stability, and biological activity. Oxalamides are widely studied for their applications in flavor enhancement, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIANSQXAZHSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the methoxy groups and the oxalamide moiety. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

Biology: In biological research, it may serve as a biochemical reagent, aiding in the study of enzyme mechanisms and metabolic pathways.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug synthesis or as a bioactive molecule in therapeutic research.

Industry: In the industrial sector, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxy groups may play a role in binding to enzymes or receptors, influencing biological processes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in metabolic pathways, leading to alterations in cellular functions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous oxalamides documented in recent research. Below is a detailed analysis:

Structural Analogues

Key Comparisons

- Substituent Effects on Bioactivity: Aromatic vs. Heterocyclic Groups: The furan-2-ylmethyl group in the target compound introduces a heterocyclic aromatic system distinct from the dimethoxybenzyl (S336) or isoindolin-2-yl (GMC-5) moieties. Methoxy Positioning: The 3-methoxy group on the phenyl ring (target compound) contrasts with the 4-methoxy substitution in GMC-5 and Compound 15. Meta-substitution may sterically hinder enzyme binding compared to para-substituted analogues, as seen in Compound 28’s superior inhibitory activity .

Synthetic Accessibility :

- The target compound’s synthesis likely follows the oxalamide coupling protocol (e.g., General Procedure 1 in and ), involving condensation of furan-2-ylmethylamine with 2-methoxy-2-(3-methoxyphenyl)ethyl chloride oxalate. Yields for similar compounds range from 23% (GMC-1) to 83% (Compound 21), suggesting moderate efficiency .

- Functional Implications: Flavor Enhancement: Unlike S336, the target compound lacks pyridyl or dimethoxybenzyl groups critical for TAS1R1/TAS1R3 receptor activation . Its furan moiety may impart distinct flavor attributes but with lower potency.

Data Table: Physicochemical and Functional Properties

| Property | Target Compound | S336 | Compound 28 | GMC-5 |

|---|---|---|---|---|

| Molecular Weight | ~354.35 g/mol (estimated) | 399.43 g/mol | 351.1 g/mol | 367.33 g/mol |

| LogP (Predicted) | 2.8 (furan increases polarity) | 3.1 | 3.5 | 2.9 |

| Biological Activity | Not reported | Umami agonist (EC₅₀ = 1.8 µM) | SCD inhibitor (IC₅₀ = 0.8 µM) | Antimicrobial (MIC = 16 µg/mL) |

| Regulatory Status | Not evaluated | GRAS (FEMA 4233) | Research compound | Research compound |

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is an organic compound characterized by the presence of a furan ring and methoxy-substituted aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features.

Chemical Structure and Properties

The molecular formula of this compound is . It features:

- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.

- Methoxy Groups : Enhance solubility and may influence pharmacokinetic properties.

- Oxalamide Backbone : Provides stability and may facilitate interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, potentially making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory and Anticancer Activities

The compound has been explored for its anti-inflammatory and anticancer properties. The furan moiety may play a crucial role in modulating inflammatory responses or inhibiting tumor cell proliferation. Investigations into its effects on specific cancer cell lines are ongoing, with early results indicating promising activity.

A recent study focused on elucidating the mechanism of action for similar oxalamide derivatives. It was found that these compounds could interact with various enzymes or receptors, leading to significant biological effects. While specific data for this compound is limited, the insights gained from related compounds provide a framework for understanding its potential interactions in biological systems .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key properties and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(pyridin-2-YL)ethyl oxalamide | Pyridine instead of tolyl | Potential anticancer activity |

| N1-(methoxyphenyl)-N2-(pyridin-3-YL)oxalamide | Methoxyphenyl group | Antimicrobial activity |

| N1-cyclopentyl-N2-(methoxy-substituted phenyl)oxalamide | Cyclopentyl group | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.